molecular formula C27H46NOPS B6290250 [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-30-3

[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290250
CAS No.: 2565792-30-3
M. Wt: 463.7 g/mol
InChI Key: DLEBILSCHWXPBN-OOWIMERYSA-N
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Description

[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a dicyclohexylphosphanyl group and a sulfinamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Dicyclohexylphosphanyl Intermediate: This step involves the reaction of cyclohexylmagnesium bromide with a suitable phosphine precursor under controlled conditions to form the dicyclohexylphosphanyl intermediate.

    Coupling with the Phenyl Group: The dicyclohexylphosphanyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, forming the desired phenyl-substituted intermediate.

    Introduction of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the phosphanyl group, leading to the formation of phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted sulfinamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphanyl and sulfinamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of a dicyclohexylphosphanyl group and a sulfinamide moiety, which confer distinct chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and as a ligand in coordination chemistry.

Biological Activity

[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, commonly referred to as DCP-Sulfinamide, is a sulfinamide compound characterized by its unique phosphine ligand structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.

  • Molecular Formula : C28H48NOPS
  • Molecular Weight : 477.73 g/mol
  • CAS Number : 2253984-98-2
  • Purity : Typically ≥95% in commercial preparations.

Biological Activity Overview

The biological activity of DCP-Sulfinamide has been evaluated through various studies focusing on its antitumor effects and mechanism of action. Below are key findings from recent research.

Antitumor Activity

  • In Vitro Studies :
    • DCP-Sulfinamide was tested on several cancer cell lines, including human breast cancer (MCF7), cervical cancer (HeLa), and glioblastoma multiforme (F98). The compound exhibited significant cytotoxic effects, with IC50 values indicating effective dose-response relationships across these cell lines .
    • A notable study employed the MTT assay to assess cell viability post-treatment with DCP-Sulfinamide. Results showed a statistically significant reduction in viable cells, particularly in F98 cells, where apoptosis was confirmed through flow cytometry analysis .
  • In Vivo Studies :
    • In animal models, specifically non-tumor-bearing rats, localized administration of DCP-Sulfinamide demonstrated no adverse effects on healthy brain tissue as assessed by MRI. This suggests a favorable safety profile for potential therapeutic applications .
    • Tumor-bearing rats treated with DCP-Sulfinamide showed delayed tumor growth and improved survival rates compared to control groups receiving PBS. The compound's administration resulted in observable tumor tissue damage and increased overall survival by approximately three days compared to untreated controls .

The mechanism underlying the antitumor activity of DCP-Sulfinamide appears to involve:

  • Induction of Apoptosis : Flow cytometry revealed an increase in the sub G0/G1 fraction indicative of apoptotic cell death in treated F98 cells .
  • Enzyme Inhibition : Preliminary studies suggest that DCP-Sulfinamide may function as a farnesyltransferase inhibitor, which is relevant for targeting oncogenic signaling pathways in cancer cells .

Case Studies and Research Findings

StudyMethodologyFindings
Study 1MTT Assay on MCF7 and F98 cellsSignificant cytotoxicity observed; IC50 values < 10 µM for F98 cells
Study 2Flow Cytometry AnalysisApoptosis confirmed in F98 cells; no apoptosis in N13 cells after treatment
Study 3In Vivo MRI StudyNo evidence of brain injury; survival rate 100% in healthy rats post-treatment
Study 4Tumor Growth MonitoringDelayed tumor growth and increased survival by 3 days compared to PBS group

Properties

IUPAC Name

(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3/t25-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEBILSCHWXPBN-OOWIMERYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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